

Application Notes and Protocols for CCT239065

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT239065 is a potent and selective inhibitor of the V600E mutant BRAF kinase, a key driver in several human cancers.[1] This document provides detailed protocols for the preparation of **CCT239065** stock solutions for use in in vitro and in vivo research applications. Adherence to these guidelines will ensure the accurate and reproducible use of this compound in experimental settings.

Quantitative Data Summary

For ease of reference, the key quantitative data for **CCT239065** are summarized in the table below.

Property	Value
Molecular Weight	555.7 g/mol
Chemical Formula	C29H29N7O3S
Recommended Solvent	Dimethyl Sulfoxide (DMSO)
Storage (Lyophilized)	-20°C, desiccated
Storage (In Solution)	-20°C (stable for up to one month)



Experimental Protocols Safety Precautions

Before handling **CCT239065**, it is crucial to review the Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
- Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any airborne powder.
- Disposal: Dispose of all waste materials containing CCT239065 in accordance with institutional and local regulations for chemical waste.

Protocol for Preparing a 10 mM CCT239065 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **CCT239065** in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various assays.

Materials:

- CCT239065 (lyophilized powder)
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- · Sterile microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Calibrated micropipettes and sterile tips
- Vortex mixer

Procedure:



- Equilibration: Allow the vial of lyophilized CCT239065 to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
- Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully
 weigh out the desired amount of CCT239065 powder. For example, to prepare 1 mL of a 10
 mM stock solution, you will need 5.557 mg of the compound.
- Calculation: The amount of compound needed can be calculated using the following formula:
 Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight (g/mol) / 1000 Example: Mass (mg) = 10 mM x 1 mL x 555.7 g/mol / 1000 = 5.557 mg
- Dissolution: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed CCT239065. For a 10 mM stock, if you weighed 5.557 mg, add 1 mL of DMSO.
- Solubilization: Close the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) microcentrifuge tubes or vials. This will prevent repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C.

Visualizations Experimental Workflow

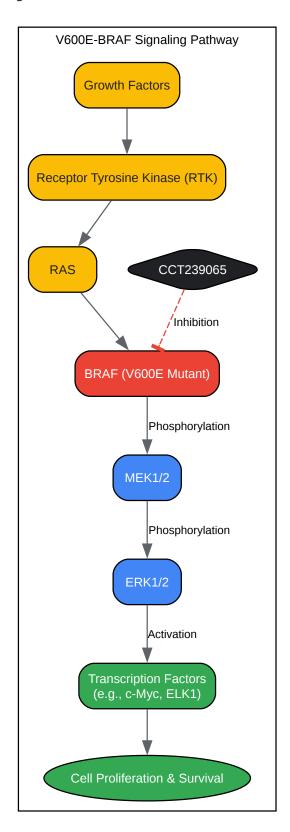


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Caption: Workflow for preparing **CCT239065** stock solution.



Signaling Pathway



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Caption: CCT239065 inhibits the V600E-BRAF signaling pathway.

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References

- 1. adooq.com [adooq.com]
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